3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Description
3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C21H27N3O. This compound belongs to the class of benzamides and is characterized by the presence of a piperazine ring substituted with a 4-methylbenzoyl group.
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-4-7-22(8-5-19)27(32)30-16-14-29(15-17-30)25-12-10-24(11-13-25)28-26(31)23-9-6-20(2)21(3)18-23/h4-13,18H,14-17H2,1-3H3,(H,28,31) |
InChI Key |
YFSMHWDYXFIKPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.
Substitution with 4-Methylbenzoyl Group: The piperazine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the 4-methylbenzoyl-substituted piperazine.
Coupling with 3,4-Dimethylbenzoyl Chloride: Finally, the 4-methylbenzoyl-substituted piperazine is coupled with 3,4-dimethylbenzoyl chloride in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide: Similar structure but with a different substitution pattern on the benzoyl group.
3,4-Dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide: Similar structure but lacks the benzoyl group on the piperazine ring.
Uniqueness
3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
